Ethyl 2-isocyanato-3-phenylpropionate

Vue d'ensemble

Description

Ethyl 2-isocyanato-3-phenylpropionate is a chemical compound with the molecular formula C12H13NO3 . It is also known by other names such as ethyl 2-isocyanato-3-phenylpropanoate, 2-isocyanato-3-phenylpropionic acid ethyl ester, and ethyl n-oxomethylidene phenylalaninate .

Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight of this compound is 219.24 g/mol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 219.24 g/mol . The boiling point of this compound is 152°C (10mmHg) . It is sensitive to moisture .Applications De Recherche Scientifique

Palladium-Catalyzed Carbonylation Reactions

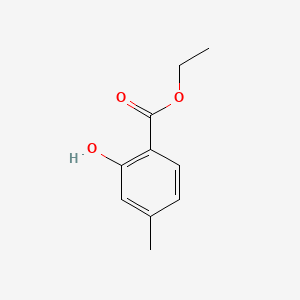

The palladium-catalyzed carbonylation of styrene, involving carbon monoxide and ethanol, yields significant quantities of ethyl 3-phenylpropionate when specific diphosphine palladium complexes are used. This process highlights the role of palladium catalysis in facilitating the formation of ethyl 3-phenylpropionate, a compound structurally related to ethyl 2-isocyanato-3-phenylpropionate, demonstrating the utility of such reactions in synthesizing complex organic molecules (Sugi & Bando, 1976).

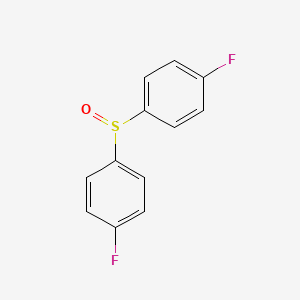

Platinum-Catalyzed Arylthiolation

Platinum-catalyzed decarbonylative arylthiolation of unsymmetrical internal alkynes, such as ethyl phenylpropiolate, showcases the application of platinum complexes in facilitating regio- and stereoselective synthesis. This method, through the insertion of alkynes into an S-Pt bond, provides a pathway to synthesize structurally complex molecules, indicating the broader implications for compounds like this compound (Yamashita et al., 2008).

Photodecarboxylation Studies

Research on the photodecarboxylation of 2-phenylpropionic acid sheds light on the homolytic cleavage processes that can lead to various phenylpropionate derivatives. These findings contribute to understanding the photolytic pathways that might be applicable in synthesizing or modifying compounds like this compound (Jiménez et al., 1995).

Synthetic Applications in Medicinal Chemistry

The synthesis and evaluation of compounds for potential anticancer activity, through the regioselective coupling of phenyl isocyanate to acylhydrazino derivatives, highlight the relevance of such synthetic strategies in medicinal chemistry. This approach, leading to aminopyrazole derivatives, illustrates the broader utility of isocyanate compounds like this compound in developing biologically active molecules (Cocco et al., 2006).

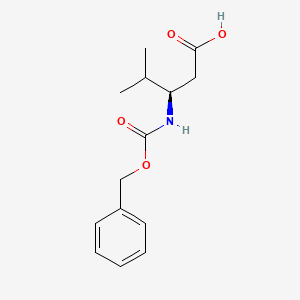

Chemoenzymatic Synthesis of Enantiomers

The chemoenzymatic synthesis of enantiomers of 3-hydroxy- and 3-amino-3-phenylpropanoic acid, starting from ethyl (S)-3-hydroxy-3-phenylpropionate, underscores the significance of biocatalysis in producing enantiomerically pure compounds. This method exemplifies the potential applications in asymmetric synthesis and chiral chemistry, relevant to compounds like this compound (Varga et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-isocyanato-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-16-12(15)11(13-9-14)8-10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLIGPDDSKJRQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00494804 | |

| Record name | Ethyl N-(oxomethylidene)phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00494804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87543-80-4 | |

| Record name | Ethyl N-(oxomethylidene)phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00494804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

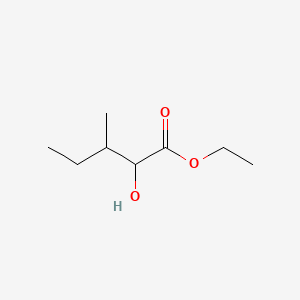

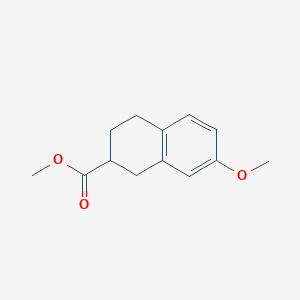

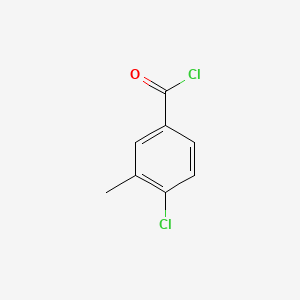

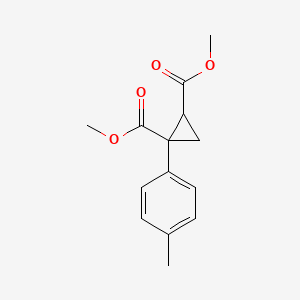

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

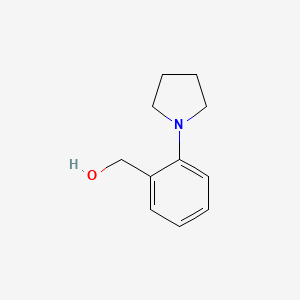

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B1601610.png)